Cas no 80576-83-6 (Edatrexate)

Edatrexate structure
Edatrexate structure
Product Name:Edatrexate
CAS No:80576-83-6
MF:C22H25N7O5
MW:467.477803945541
CID:60237
PubChem ID:6917908
Update Time:2025-04-18

Edatrexate Chemical and Physical Properties

Names and Identifiers

    • Edatrexate
    • N-(4-(1-((2,4-Diamino-6-pteridinyl)methyl)propyl)benzoyl)-L-glutamic acid
    • 2-[[4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid
    • 10-EdAM
    • 10-ethyl-10-deazaaminopterin
    • EDATREXATE [INN]
    • Edatrexato
    • NSC 626715
    • BDBM50016460
    • Edatrexato [INN-Spanish]
    • L-Glutamic acid, N-(4-(1-((2,4-diamino-6-pteridinyl)methyl)propyl)benzoyl)-
    • NSC-626715
    • CHEMBL296373
    • SCHEMBL21248619
    • EDATREXATE [MI]
    • HY-13617
    • EDATREXATE [USAN]
    • GNF-Pf-63
    • UNII-JT4X6Z1HRR
    • N-(p-(1-((2,4-Diamino-6-pteridinyl)methyl)propyl)benzoyl)-L-glutamic acid
    • DTXSID901318475
    • CGP 30694;NSC 626715
    • CGP 30694
    • Edatrexatum
    • Edatrexate [USAN:INN]
    • EDATREXATE [WHO-DD]
    • Q27281684
    • JT4X6Z1HRR
    • SCHEMBL4676
    • (2S)-2-(4-(1-(2,4-Diaminopteridin-6-yl)butan-2-yl)benzamido)pentanedioic acid
    • 80576-83-6
    • (S)-2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-propyl]-benzoylamino}-pentanedioic acid
    • TCMDC-137768
    • Edatrexatum [INN-Latin]
    • CGP-30694
    • D03942
    • Edatrexate (USAN/INN)
    • EDATREXATE [MART.]
    • CHEBI:135757
    • CS-0007483
    • Inchi: 1S/C22H25N7O5/c1-2-11(9-14-10-25-19-17(26-14)18(23)28-22(24)29-19)12-3-5-13(6-4-12)20(32)27-15(21(33)34)7-8-16(30)31/h3-6,10-11,15H,2,7-9H2,1H3,(H,27,32)(H,30,31)(H,33,34)(H4,23,24,25,28,29)/t11?,15-/m0/s1
    • InChI Key: FSIRXIHZBIXHKT-MHTVFEQDSA-N
    • SMILES: O=C(C1C=CC(=CC=1)C(CC)CC1C=NC2=C(C(N)=NC(N)=N2)N=1)N[C@H](C(=O)O)CCC(=O)O

Computed Properties

  • Exact Mass: 467.19200
  • Monoisotopic Mass: 467.191717
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 11
  • Complexity: 718
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 393
  • XLogP3: nothing
  • Topological Polar Surface Area: 207

Experimental Properties

  • Density: 1.441
  • Refractive Index: 1.686
  • PSA: 207.30000
  • LogP: 2.92160
Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent